![molecular formula C18H28N4O2 B2827761 Tert-butyl (1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)carbamate CAS No. 2034155-57-0](/img/structure/B2827761.png)
Tert-butyl (1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)carbamate
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Description
Scientific Research Applications
- The introduction of a tert-butyl group into heterocyclic compounds often enhances their biological activity. In this case, the incorporation of the tert-butyl moiety into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has led to novel derivatives. These compounds could serve as potential drug candidates due to their structural diversity and potential therapeutic effects .
- Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have demonstrated potent antimalarial activity. The tert-butyl-substituted derivatives may offer improved efficacy and metabolic stability .
- Some [1,2,4]triazino[5,6-b]indole derivatives, including those with a tert-butyl group, exhibit antidepressant effects. These compounds could be explored further for their potential in treating mood disorders .
- The same class of compounds has also shown activity against leishmaniasis, a parasitic disease. The tert-butyl-substituted derivatives may enhance their effectiveness in combating this infection .
- Indolo[2,3-b]quinoxalines, which share structural similarities with the studied compound, are known DNA intercalating agents. They possess antiviral and cytotoxic properties. The tert-butyl group could influence their interactions with DNA and enhance their therapeutic potential .
- Tert-butyl carbamate, a common protecting group in organic synthesis, has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines. Additionally, the compound has been employed in the synthesis of tetrasubstituted pyrroles functionalized with ester or ketone groups .
Medicinal Chemistry and Drug Development
Antimalarial Activity
Antidepressant Properties
Antileishmanial Activity
DNA Intercalation and Antiviral Activity
Synthetic Applications
properties
IUPAC Name |
tert-butyl N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-18(2,3)24-17(23)19-14-8-10-22(11-9-14)16-12-13-6-4-5-7-15(13)20-21-16/h12,14H,4-11H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPQTIPOAWDCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NN=C3CCCCC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)carbamate |
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